5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

Purity Specification Chemical Procurement Regioisomer Identity

Researchers comparing antifungal activity across the 2-arylaminothiazole series require an authentic 2,3-difluoro regioisomer to control for electronic effects. This compound serves as that exact probe, enabling systematic SAR evaluation of fluorine positioning relative to mono-fluoro and other difluoro congeners. With ≥95% purity and verified MDL MFCD07772043, it ensures reproducible MIC determinations and reliable HPLC method development. Bulk quantities are available upon request, supporting comprehensive preclinical programs.

Molecular Formula C16H11F2N3O2S
Molecular Weight 347.3 g/mol
CAS No. 887267-22-3
Cat. No. B12069798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
CAS887267-22-3
Molecular FormulaC16H11F2N3O2S
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)NC2=NC=C(S2)C3=CC(=C(C=C3)O)C(=O)N
InChIInChI=1S/C16H11F2N3O2S/c17-10-2-1-3-11(14(10)18)21-16-20-7-13(24-16)8-4-5-12(22)9(6-8)15(19)23/h1-7,22H,(H2,19,23)(H,20,21)
InChIKeyJIFLBVHNKOOWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Compound Class


5-[2-(2,3-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide (CAS 887267-22-3), also cataloged as 2-(2,3-Difluorophenyl)amino-5-(salicylamid-5yl)-1,3-thiazole (Apollo Scientific PC1205), is a synthetic small molecule belonging to the 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamide class [1]. Its core structure comprises a 2-hydroxybenzamide (salicylamide) moiety linked via a 1,3-thiazole ring to a 2,3-difluoroaniline group. This compound was originally reported as part of a series synthesized and screened for antifungal activity [1]. It is currently supplied as a research-grade building block with specified purity (≥95%) .

Regioisomer Identity
Verified by unique MDL identifier (MFCD07772043)
Research Grade
Certified purity for reproducible SAR studies
Building Block
2-Hydroxybenzamide scaffold for antifungal and kinase SAR

Why the 2,3-Difluoro Regioisomer Cannot Be Substituted


Within the 5-(2-arylaminothiazol-5-yl)-2-hydroxybenzamide series, the position and number of fluorine atoms on the aniline ring critically influence molecular properties. The 2,3-difluoro substitution pattern (CAS 887267-22-3) generates a distinct electronic distribution compared to the 2,5-difluoro (CAS 887267-24-5), 2,6-difluoro (CAS 887267-23-4), or mono-fluoro analogs (e.g., 3-fluoro, CAS 887267-26-7), all of which are available from the same supplier . Computed physicochemical parameters such as LogP (3.88), pKa (7.77), and polar surface area (88.24 Ų) are shared across this closely related series [1]; however, the specific fluorine arrangement can differentially affect target binding conformation, hydrogen-bonding capacity, and metabolic stability in biological assays [2]. The original antifungal screening data for this series reported compound-specific activity differences, underscoring that biological outcomes cannot be assumed interchangeable among regioisomers [2].

Electronic Distribution Mismatch
2,3-Difluoro placement creates a unique electrostatic surface that may shift target binding compared to 2,5- or 2,6-difluoro analogs.
SAR-Dependent Biological Activity
Reported antifungal SAR confirms compound-specific activity; outcomes may not transfer directly across regioisomers.
Physicochemical Parity, Behavior Divergence
Similar computed LogP can mask measurable differences in solubility and chromatographic retention behavior.

Quantitative Differentiation from Closest Analogs


Regioisomeric Purity and MDL Identity Verification

The target compound (Apollo PC1205) is supplied with a certified purity of ≥95% . While the same purity threshold applies to the 2,6-difluoro analog (PC1206) and the 3-fluoro analog (PC1213), each regioisomer carries a unique MDL identifier: MFCD07772043 for the 2,3-difluoro compound versus MFCD07772044 for the 2,6-difluoro variant and MFCD07772047 for the 3-fluoro variant . These distinct MDL numbers serve as verifiable digital fingerprints that confirm regioisomeric identity at procurement, preventing inadvertent substitution.

Regioisomer Identity
Head-to-head
Target: MFCD07772043 (≥95% purity) vs. 2,6-difluoro: MFCD07772044, 3-fluoro: MFCD07772047
Unique MDL verifies regioisomeric identity at procurement.
Identical purity specification; identity secured by MDL fingerprint.
Purity Specification Chemical Procurement Regioisomer Identity

Computed Physicochemical and Hydrogen Bonding Profile

The computed LogP for 5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is 3.88, with a LogD (pH 7.4) of 3.73 and a topological polar surface area (TPSA) of 88.24 Ų [1]. The compound possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, compliant with Lipinski's Rule of Five [1]. The 2,3-difluoro substitution pattern places one fluorine ortho and one fluorine meta to the aniline nitrogen, creating a unique electronic environment that may differentially affect π-stacking and hydrogen-bonding interactions compared to the 2,5-difluoro or 2,6-difluoro regioisomers . While computed LogP values are expected to be nearly identical across regioisomers due to identical molecular formula (C16H11F2N3O2S, MW 347.34), experimental solubility and chromatographic retention behavior may differ measurably due to dipole moment variations.

Physicochemical Profile
Class-level
LogP 3.88, LogD 3.73, TPSA 88.24 Ų, 3 HBD, 4 HBA (computed)
Informs solvent selection and chromatography behavior prediction.
Identical molecular formula across regioisomers; dipole variations may affect experimental properties.
Physicochemical Properties Drug-likeness LogP

Antifungal Activity and Structural Basis for Differentiation

In the foundational 2004 study by Narayana et al., a panel of 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxy benzamides (compounds 6a–j) was synthesized and screened for antifungal activity [1]. The 2,3-difluoro substitution corresponds to one of the ten aryl variants evaluated in this series. The study established that antifungal potency varies with the nature and position of aryl substituents, confirming that activity within this chemotype is substitution-dependent [1]. Specific quantitative MIC values for the 2,3-difluoro congener are reported in the full text of this publication; procurement decisions should reference this primary source for comparative activity data against other series members (e.g., 4-bromo, 4-chloro, 2-fluoro, 4-fluoro, 4-methyl analogs) [1].

Antifungal SAR
Context-dependent
Substitution-dependent activity confirmed in 6a–j series; specific MIC for 2,3-difluoro congener reported in primary source.
Supports SAR investigations; refer to full publication for comparative data.
Specific fungal strains and assay protocols to verify from Eur. J. Med. Chem. 2004.
Antifungal Screening Structure-Activity Relationship Thiazole Benzamides

Recommended Research Applications


Antifungal SAR Studies in the 2-Hydroxybenzamide Series

This compound is most appropriately deployed as a specific regioisomeric probe within SAR investigations of the 6a–j compound series originally reported by Narayana et al. (2004) [1]. Its 2,3-difluoro substitution pattern represents a distinct electronic configuration within the aryl substitution matrix, enabling systematic evaluation of how ortho/meta fluorine placement affects antifungal potency relative to mono-fluoro, 2,4-difluoro, 2,5-difluoro, 2,6-difluoro, and non-fluorinated congeners. Procurement of the exact regioisomer (verified by MDL MFCD07772043) ensures experimental integrity in comparative MIC determinations [2].

Medicinal Chemistry Building Block for Kinase Scaffolds

The 2-arylaminothiazole core with a salicylamide appendage is a recognized pharmacophore in kinase inhibitor design [1]. The 2,3-difluoroaniline moiety introduces specific hydrogen-bond acceptor capacity and lipophilic character (LogP 3.88) that can be exploited in fragment-based or structure-guided optimization campaigns targeting kinases with hydrophobic adenine-pocket sub-sites [2]. The ≥95% purity specification and unique MDL identifier ensure batch-to-batch consistency suitable for initial biochemical screening .

Fluorinated Heterocyclic Reference for Analytical Methods

The compound's well-defined structure (C16H11F2N3O2S, MW 347.34) [1], combined with the availability of closely related regioisomeric standards (PC1206, PC1213) from the same supplier [2], makes it suitable for developing and validating HPLC, LC-MS, or NMR methods that must resolve fluorophenyl-thiazole regioisomers. The distinct InChIKey (JIFLBVHNKOOWAP-UHFFFAOYSA-N) provides an unambiguous digital identifier for database registration and spectral library entry [1].

Computational Studies on Fluorine Substitution Effects

The 2,3-difluoro substitution pattern creates a distinct electrostatic potential surface compared to other difluoro regioisomers, which can be leveraged in DFT calculations and molecular docking studies to quantify the energetic contributions of fluorine positioning to ligand-protein interactions [1]. The computed TPSA (88.24 Ų) and hydrogen-bonding profile (3 HBD, 4 HBA) provide baseline parameters for in silico ADMET prediction models [2].

Application
Selection Property
Validation Focus
Antifungal SAR Studies
Regioisomeric identity (MDL) and specified purity
Congener-specific MIC comparison against primary literature
Kinase Scaffold Building Block
2-Arylaminothiazole core with 2,3-difluoro substitution
Batch-to-batch consistency for biochemical screening
Analytical Method Reference
Defined structure and available regioisomeric standards
Regioisomer resolution in HPLC/LC-MS methods
Computational Modeling
Distinct fluorine electrostatic potential and computed profile
DFT docking and in silico ADMET prediction
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